molecular formula C10H7N3O4S B11715227 (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11715227
M. Wt: 265.25 g/mol
InChI Key: XIFQRYJMEWTNOA-VMPITWQZSA-N
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Description

(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyimino group, and a nitrophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In terms of its anti-inflammatory and anticancer properties, the compound is believed to modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

(2Z,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+

InChI Key

XIFQRYJMEWTNOA-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N/O)/S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-]

Origin of Product

United States

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